molecular formula C13H18ClN3O B1527911 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1311314-38-1

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B1527911
CAS No.: 1311314-38-1
M. Wt: 267.75 g/mol
InChI Key: GNYLWAMIZHGTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR peaks (based on structural analogs):

Proton Environment δ (ppm) Multiplicity Integration
Pyrazole C3-H 7.8–8.2 Singlet 1H
Benzyl aromatic protons 7.2–7.4 Multiplet 5H
N-CH₂-C₆H₅ 5.1–5.3 Singlet 2H
Ethanolamine -CH₂-NH- 3.4–3.7 Triplet 2H
Ethanolamine -CH₂-OH 3.2–3.5 Quartet 2H
Hydroxyl proton (-OH) 2.5–3.0 Broad 1H

¹³C NMR signals would include:

  • Pyrazole carbons : 140–150 ppm (C4), 110–120 ppm (C3/C5).
  • Benzyl carbons : 128–135 ppm (aromatic), 55–60 ppm (N-CH₂).
  • Ethanolamine carbons : 60–65 ppm (CH₂-OH), 45–50 ppm (CH₂-NH).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

Bond/Vibration Wavenumber (cm⁻¹) Intensity
O-H stretch (ethanol) 3200–3400 Broad
N-H stretch (amine) 3300–3500 Medium
C=N stretch (pyrazole) 1580–1620 Strong
C-O stretch (ethanol) 1040–1100 Sharp
C-Cl stretch 600–800 Weak

Mass Spectrometry

The ESI-MS spectrum would display:

  • [M+H]⁺ at m/z 268.1 (calculated: 268.12).
  • Fragmentation pathways:
    • Loss of HCl (m/z 232.1).
    • Cleavage of the benzyl group (m/z 177.1).
    • Pyrazole ring decomposition (m/z 105.0).

A representative fragmentation table:

Ion Fragment m/z Proposed Structure
[C₁₃H₁₈N₃O]⁺ 232.1 Parent ion minus HCl
[C₇H₇N₃O]⁺ 149.1 Pyrazole-ethanolamine moiety
[C₆H₅CH₂]⁺ 91.1 Benzyl cation

This spectroscopic profile aligns with structurally related pyrazole derivatives.

Properties

IUPAC Name

2-[(1-benzylpyrazol-4-yl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-7-6-14-8-13-9-15-16(11-13)10-12-4-2-1-3-5-12;/h1-5,9,11,14,17H,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLWAMIZHGTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 1-benzyl-1H-pyrazole with an appropriate amine and an alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified and converted into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives cataloged in building-block libraries, particularly those with heterocyclic cores and hydrochloride salt formulations.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications (Theoretical)
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride C₁₃H₁₉ClN₃O 268.45 Benzyl-pyrazole, ethanolamine Kinase inhibition, anti-inflammatory applications
2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol hydrochloride C₁₁H₁₅ClNO₃ 244.45 Benzodioxin-ethyl, ethanolamine CNS-targeting agents (e.g., serotonin modulation)
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride C₁₈H₂₀Cl₂N₂O 357.27 4-chlorophenyl-oxazole, cyclohexenylmethyl Antimicrobial or antiviral activity

Key Observations:

Heterocyclic Core Diversity: The pyrazole in the target compound contrasts with the oxazole in C₁₈H₂₀Cl₂N₂O and the benzodioxin in C₁₁H₁₅ClNO₃. Pyrazoles are electron-rich and rigid, favoring interactions with enzymatic ATP-binding sites, while oxazoles are more polar and may enhance membrane permeability .

The cyclohexenylmethyl group in C₁₈H₂₀Cl₂N₂O introduces conformational flexibility, possibly aiding binding to hydrophobic pockets in microbial proteins .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (268.45 g/mol ) suggests better oral bioavailability compared to bulkier analogs like C₁₈H₂₀Cl₂N₂O (357.27 g/mol ).
  • All compounds feature hydrochloride salts , enhancing solubility in physiological matrices.

Therapeutic Hypotheses: The ethanolamine backbone in the target compound and C₁₁H₁₅ClNO₃ may interact with amine receptors (e.g., adrenergic or histaminergic systems), while the pyrido-pyrimidinone in unrelated analogs (e.g., C₂₂H₂₁Cl₃N₄O₂S) could inhibit enzymes like dihydrofolate reductase .

Biological Activity

2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride, with the chemical formula C13H18ClN3O and a molecular weight of 267.76 g/mol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article will explore the biological activity of this compound through various studies, including in vitro and in vivo evaluations, highlighting its mechanisms of action, efficacy against different cell lines, and relevant case studies.

PropertyValue
Chemical FormulaC13H18ClN3O
Molecular Weight267.76 g/mol
IUPAC Name2-[(1-benzylpyrazol-4-yl)methylamino]ethanol; hydrochloride
PubChem CID54592708
AppearancePowder

Biological Activity Overview

Recent research has indicated that compounds containing the pyrazole moiety exhibit significant biological activities, including anticancer and anti-inflammatory effects. The structure of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride suggests potential interactions with various biological targets.

Anticancer Activity

Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, a study focusing on asymmetric pyrazole derivatives demonstrated their ability to inhibit growth in lung, colorectal, and breast cancer cells (MDA-MB-231) with IC50 values ranging from 10 to 50 µM .

Case Study:
In one notable study, a series of pyrazole compounds were synthesized and screened for their anticancer properties. The results indicated that compounds similar to 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride exhibited potent antiproliferative activity against HepG2 liver cancer cells with an IC50 value of approximately 15 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds derived from this scaffold have been shown to inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner, suggesting their role in modulating inflammatory pathways .

Research Findings:
A library of pyrazolo[1,5-a]quinazoline compounds was synthesized and tested for anti-inflammatory activity. Several compounds demonstrated IC50 values less than 50 µM against LPS-induced inflammation, indicating that similar modifications on the pyrazole structure could enhance anti-inflammatory properties .

The biological activities of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

  • Inhibition of Kinases: Pyrazole derivatives may act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation.
  • Modulation of Inflammatory Mediators: The compound may inhibit the expression or activity of pro-inflammatory cytokines and enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.